molecular formula C12H11N3O6S B11464114 1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-2-methyl-5-nitro-1H-imidazole

1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-2-methyl-5-nitro-1H-imidazole

Cat. No.: B11464114
M. Wt: 325.30 g/mol
InChI Key: IYMJKRYHJSLLLL-UHFFFAOYSA-N
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Description

1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL)-2-METHYL-5-NITRO-1H-IMIDAZOLE is a complex organic compound that features a unique combination of functional groups, including a benzodioxine ring, a sulfonyl group, and a nitroimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL)-2-METHYL-5-NITRO-1H-IMIDAZOLE typically involves multiple steps, starting from commercially available precursors. One common route involves the initial formation of the benzodioxine ring through a cyclization reaction, followed by the introduction of the sulfonyl group via sulfonation. The nitroimidazole moiety is then attached through a nitration reaction, and the final product is obtained after purification and characterization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL)-2-METHYL-5-NITRO-1H-IMIDAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL)-2-METHYL-5-NITRO-1H-IMIDAZOLE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitroimidazole moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL)-2-METHYL-5-NITRO-1H-IMIDAZOLE involves its interaction with specific molecular targets. The nitroimidazole moiety can undergo bioreductive activation, leading to the formation of reactive intermediates that can damage DNA and other cellular components. The sulfonyl group can also interact with proteins and enzymes, potentially inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,4-benzodioxin-6-sulfonyl fluoride: Shares the benzodioxine and sulfonyl groups but lacks the nitroimidazole moiety.

    1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine: Contains similar structural elements but has different functional groups and applications.

Uniqueness

1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL)-2-METHYL-5-NITRO-1H-IMIDAZOLE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C12H11N3O6S

Molecular Weight

325.30 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-methyl-5-nitroimidazole

InChI

InChI=1S/C12H11N3O6S/c1-8-13-7-12(15(16)17)14(8)22(18,19)9-2-3-10-11(6-9)21-5-4-20-10/h2-3,6-7H,4-5H2,1H3

InChI Key

IYMJKRYHJSLLLL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)[N+](=O)[O-]

Origin of Product

United States

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